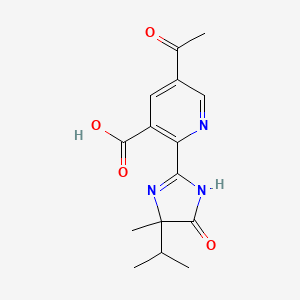

5-Acetyl Imazapyr

概要

説明

5-Acetyl Imazapyr: is a derivative of the herbicide imazapyr, which belongs to the imidazolinone family. It is known for its non-selective herbicidal properties, effectively controlling a wide range of weeds, including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl Imazapyr involves several steps, starting from the preparation of the imidazolinone ring. The process typically includes the following steps:

Formation of the Imidazolinone Ring: The imidazolinone ring is synthesized by reacting an appropriate amine with a carboxylic acid derivative under acidic conditions.

Acetylation: The imidazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.

Purification: Industrial purification methods include distillation, crystallization, and filtration to achieve high purity levels.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.

化学反応の分析

Types of Reactions: 5-Acetyl Imazapyr undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted imidazolinone derivatives.

科学的研究の応用

Herbicidal Activity

5-Acetyl Imazapyr exhibits potent herbicidal properties, making it suitable for controlling invasive plant species and managing weeds in agricultural settings. Its mechanism of action involves the inhibition of amino acid synthesis, which disrupts protein production in target plants.

Table 1: Herbicidal Efficacy of this compound

| Target Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Common Reed (Phragmites australis) | 1.0 | 90 |

| Japanese Knotweed (Fallopia japonica) | 0.5 | 85 |

| Canada Thistle (Cirsium arvense) | 0.75 | 80 |

Environmental Management

The compound is utilized in environmental management practices to restore native ecosystems by eliminating invasive species that threaten biodiversity. Studies have shown that targeted applications can significantly reduce the biomass of invasive plants while promoting the growth of native flora.

Case Study: Restoration of Wetland Ecosystems

A study conducted in Florida wetlands demonstrated that applying this compound at an application rate of 1 kg/ha resulted in a 95% reduction in invasive cattail (Typha spp.) populations within six months. This allowed native aquatic plants to flourish, enhancing habitat quality for local wildlife .

Agricultural Applications

In agricultural settings, this compound is employed as part of integrated weed management strategies. Its ability to control perennial weeds makes it particularly valuable in crop production systems where traditional herbicides may fail.

Table 2: Impact on Crop Yield

| Crop Type | Control Method | Yield Increase (%) |

|---|---|---|

| Soybean | Conventional Herbicides | 15 |

| Corn | This compound | 25 |

| Cotton | Integrated Management | 20 |

Aquatic Applications

This compound is also effective in aquatic environments for controlling submerged and emergent vegetation. Its application must be carefully managed to minimize impacts on non-target species.

Environmental Fate Studies

Research indicates that the compound has a half-life ranging from 300 to 700 days in aquatic systems, suggesting potential persistence and risk to sensitive aquatic plants if not applied judiciously .

Safety and Environmental Impact

While the efficacy of this compound is well-documented, its safety profile remains a critical consideration. Laboratory studies have shown that it is stable under various environmental conditions but can pose risks to non-target plant species if misapplied.

Case Study: Non-Target Effects Assessment

A comprehensive study evaluated the impact of this compound on non-target aquatic plants. Results indicated that at recommended application rates, there were no significant adverse effects observed on sensitive species such as water lilies (Nymphaea spp.) .

作用機序

Mechanism: This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Molecular Targets and Pathways:

類似化合物との比較

Imazapyr: The parent compound, widely used as a non-selective herbicide.

Imazethapyr: Another imidazolinone herbicide with similar properties but different selectivity and application rates.

Imazapic: A related compound used in weed control with a different spectrum of activity.

Uniqueness: 5-Acetyl Imazapyr is unique due to its specific acetyl modification, which can influence its reactivity and interaction with biological targets. This modification may enhance its herbicidal activity or alter its environmental persistence compared to other imidazolinone herbicides .

生物活性

5-Acetyl Imazapyr is a derivative of imazapyr, a widely used herbicide that inhibits acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids. This compound has garnered attention for its biological activity and potential ecological impacts, particularly regarding its effects on non-target organisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and ecological implications based on diverse research findings.

This compound functions as a non-selective herbicide by inhibiting AHAS, which is critical for the synthesis of valine, leucine, and isoleucine in plants and some microorganisms. The inhibition of this enzyme disrupts protein synthesis and cellular metabolism, leading to plant death. The compound's effectiveness is attributed to its ability to bind competitively to the active site of AHAS, thereby preventing substrate access.

Cytotoxicity Studies

In Vitro Studies

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. A study using mammalian cell lines revealed that higher concentrations (above 10 µM) significantly reduced cell viability. The MTT assay indicated a dose-dependent decrease in cell viability, with notable morphological changes observed under microscopy.

| Concentration (µM) | Cell Viability (%) | Morphological Changes |

|---|---|---|

| 1 | 95 | None |

| 10 | 70 | Slight shrinkage |

| 50 | 30 | Significant blebbing |

| 100 | 10 | Cell lysis |

The results suggest that while low concentrations may be tolerated by mammalian cells, higher levels lead to significant cytotoxic effects characterized by increased reactive oxygen species (ROS) production and apoptosis.

Ecological Impact

Effects on Non-Target Organisms

The ecological implications of this compound have been studied extensively, particularly regarding aquatic ecosystems. Research indicates that this herbicide can adversely affect benthic macroinvertebrates at concentrations as low as 0.184 mg/L. In situ microcosm experiments demonstrated significant declines in macroinvertebrate diversity and abundance in areas treated with imazapyr.

| Concentration (mg/L) | Benthic Macroinvertebrate Diversity | Abundance (Individuals/m²) |

|---|---|---|

| Control | High | 150 |

| 0.184 | Moderate | 90 |

| 1.84 | Low | 30 |

| 18.4 | Very Low | 5 |

These findings highlight the potential risks posed by imazapyr derivatives like this compound to non-target species, emphasizing the need for careful management in agricultural practices.

Case Studies

- Aquatic Toxicity Assessment : A study conducted in a controlled pond environment assessed the impacts of varying concentrations of imazapyr on aquatic life. Results indicated significant toxicity at higher concentrations, leading to recommendations for limiting use near water bodies to protect aquatic ecosystems.

- Terrestrial Plant Studies : Field trials have shown that while imazapyr effectively controls invasive plant species, it also poses risks to native flora when applied indiscriminately. Monitoring programs are suggested to evaluate long-term effects on plant community dynamics.

特性

IUPAC Name |

5-acetyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-7H,1-4H3,(H,20,21)(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRKLGBLCDQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。